molecular formula C38H32N10O17S4 B1583298 C.I. Direct Red 243 CAS No. 86543-85-3

C.I. Direct Red 243

Cat. No.: B1583298
CAS No.: 86543-85-3
M. Wt: 1029 g/mol
InChI Key: OWSOTQFVOVGETB-UHFFFAOYSA-N
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Description

C.I. Direct Red 243 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and silk. It is known for its bright red hue and excellent lightfastness, making it a popular choice for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Direct Red 243 involves multiple steps, starting with the diazotization of o-aminophenol-4-sulfonic acid and 4-methoxyaniline-2-sulfonic acid. These diazonium salts are then coupled with J acid. The resulting compounds are further condensed with cyanuric chloride and ethanolamine to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes salting out, filtering, drying, and crushing to obtain the final dye product .

Chemical Reactions Analysis

Types of Reactions: C.I. Direct Red 243 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

C.I. Direct Red 243 has several scientific research applications:

Mechanism of Action

The mechanism of action of C.I. Direct Red 243 involves its interaction with the substrate through hydrogen bonding and Van der Waals forces. The dye molecules align themselves along the fibers, maximizing these interactions to achieve effective coloration. The presence of sulfonate groups enhances the solubility of the dye in water, facilitating its application .

Comparison with Similar Compounds

  • C.I. Direct Blue 1
  • C.I. Direct Orange 25
  • C.I. Direct Yellow 12

Comparison: C.I. Direct Red 243 is unique due to its bright red hue and excellent lightfastness. Compared to other direct dyes like C.I. Direct Blue 1 and C.I. Direct Orange 25, it offers superior performance in terms of color retention and stability under light exposure. Its molecular structure, which includes multiple azo groups and sulfonate functionalities, contributes to its distinct properties .

Properties

IUPAC Name

4-hydroxy-7-[[4-(2-hydroxyethylamino)-6-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N10O17S4/c1-65-22-4-8-26(29(16-22)67(56,57)58)45-47-32-30(68(59,60)61)14-18-12-20(2-6-24(18)34(32)51)40-37-42-36(39-10-11-49)43-38(44-37)41-21-3-7-25-19(13-21)15-31(69(62,63)64)33(35(25)52)48-46-27-17-23(66(53,54)55)5-9-28(27)50/h2-9,12-17,49-52H,10-11H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H3,39,40,41,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSOTQFVOVGETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NCCO)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N10O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86543-85-3
Record name C.I. Direct Red 243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086543853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Red 243
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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